![molecular formula C10H12O2 B2776677 2-(Cyclopropylmethoxy)phenol CAS No. 25947-69-7](/img/structure/B2776677.png)
2-(Cyclopropylmethoxy)phenol
Overview
Description
“2-(Cyclopropylmethoxy)phenol” is an organic compound with the molecular formula C10H12O2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylmethoxy)phenol” consists of a phenol group with a cyclopropylmethoxy substituent. Phenolic compounds are classified as simple phenols or polyphenols based on the number of phenol units in the molecule .Chemical Reactions Analysis
Phenols, including “2-(Cyclopropylmethoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications
Synthetic Strategies and Complex m-Aryloxy Phenols
2-(Cyclopropylmethoxy)phenol: , also known as m-aryloxy phenol , has garnered attention due to its potential as a building block for various applications. Recent advances in synthetic methods have allowed for the preparation of complex m-aryloxy phenols with specific functional groups, such as esters, nitriles, and halogens. These functional groups impart unique properties to the compounds .
Hydroxylation of Benzenes: Hydroxylation reactions play a crucial role in the synthesis of m-aryloxy phenols. Researchers have developed innovative strategies to introduce hydroxyl groups onto the aromatic ring, enabling the creation of diverse derivatives.
Nucleophilic Aromatic Substitutions: Nucleophilic aromatic substitutions provide a pathway for functionalizing the phenolic ring. By replacing specific atoms or groups, scientists can tailor the properties of m-aryloxy phenols for specific applications.
Electrophilic Aromatic Substitutions: Electrophilic aromatic substitutions allow the introduction of various substituents onto the phenolic ring. These modifications enhance the compound’s reactivity and stability.
Metal-Catalyzed Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions enable the synthesis of complex m-aryloxy phenols by connecting different aromatic moieties. These reactions offer versatility and efficiency in creating novel compounds.
Biological Activities
Anti-Tumor Effects: Emerging research suggests that m-aryloxy phenols may possess anti-tumor properties. Their impact on cancer cells warrants further investigation.
Anti-Inflammatory Effects: Inflammation plays a role in various diseases. Some m-aryloxy phenols exhibit anti-inflammatory activity, making them potential candidates for therapeutic interventions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZSEXUMNNEHKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)phenol |
Synthesis routes and methods
Procedure details
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